CSKtide Core Sequence Demonstrates 500-Fold Higher Catalytic Efficiency than EGQYQPQPG
The core CSKtide peptide sequence (KKKKEEIYFFF) exhibits a catalytic efficiency (kcat/Km) that is at least 500-fold greater than that of the alternative Csk peptide substrate EGQYQPQPG [1]. This translates to a kcat of 200 ± 10 min⁻¹ and a Km of 550 ± 100 µM for CSKtide, measured in the presence of Mn²⁺ [1]. In contrast, the catalytic efficiency of poly(Glu,Tyr), a commonly used polymeric substrate, is only within a factor of 4 of CSKtide, with a reported kcat of approximately 40 min⁻¹ [1][2]. This substantial efficiency gain directly reduces the amount of enzyme and substrate required per assay, lowering per-well costs and improving assay sensitivity [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat = 200 ± 10 min⁻¹; Km = 550 ± 100 µM; catalytic efficiency at least 500-fold > EGQYQPQPG |
| Comparator Or Baseline | EGQYQPQPG (catalytic efficiency baseline); poly(Glu,Tyr) (kcat ≈ 40 min⁻¹) |
| Quantified Difference | ≥500-fold higher efficiency vs. EGQYQPQPG; within 4-fold of poly(Glu,Tyr) |
| Conditions | In vitro kinase assay with Csk, Mn²⁺ divalent ion, pH 7.4, 30°C |
Why This Matters
This quantitative difference directly impacts assay design: higher catalytic efficiency enables lower substrate concentrations, reduces enzyme consumption, and improves signal-to-noise ratios, making FAM-CSKtide a more cost-effective and sensitive tool for Csk activity measurement.
- [1] Sondhi D, Xu W, Songyang Z, Eck MJ, Cole PA. Peptide and protein phosphorylation by protein tyrosine kinase Csk: insights into specificity and mechanism. Biochemistry. 1998 Jan 6;37(1):165-72. View Source
- [2] Cole PA, et al. Evaluation of the catalytic mechanism of recombinant human Csk (C-terminal Src kinase) using nucleotide analogs and viscosity effects. J Biol Chem. 1994 Dec 9;269(49):30880-7. View Source
